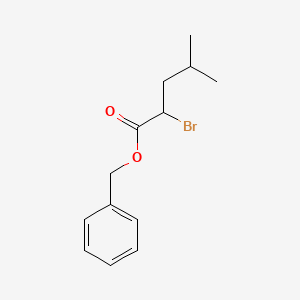

Benzyl 2-bromo-4-methylpentanoate

Description

Benzyl 2-bromo-4-methylpentanoate is an organobromine ester featuring a benzyl ester group, a bromine atom at the second carbon, and a methyl substituent at the fourth position of a pentanoate backbone. The bromine atom and ester group suggest reactivity in nucleophilic substitution or elimination reactions, while the branched methyl group may influence steric hindrance and solubility.

Properties

CAS No. |

60335-50-4 |

|---|---|

Molecular Formula |

C13H17BrO2 |

Molecular Weight |

285.18 g/mol |

IUPAC Name |

benzyl 2-bromo-4-methylpentanoate |

InChI |

InChI=1S/C13H17BrO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

InChI Key |

RLJKUDNBCZBFOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares Benzyl 2-bromo-4-methylpentanoate with Methyl 2-bromo-4-phenylbutanoate () and Benzyl Alcohol (), focusing on molecular features and inferred properties:

Detailed Analysis

Ester Group Influence: The benzyl ester in the target compound increases lipophilicity compared to the methyl ester in Methyl 2-bromo-4-phenylbutanoate. This difference could enhance membrane permeability in biological systems or alter solubility in organic solvents . Benzyl esters are typically more resistant to hydrolysis than methyl esters under acidic conditions but may cleave under basic or enzymatic conditions, releasing benzyl alcohol—a compound with documented irritant and metabolic effects .

The phenyl group in Methyl 2-bromo-4-phenylbutanoate may engage in π-π interactions, influencing crystallization behavior or binding affinity in catalytic processes .

Backbone Length: The pentanoate chain (5 carbons) in the target compound vs. the butanoate (4 carbons) in the analog may affect conformational flexibility. Longer chains could increase van der Waals interactions in nonpolar environments.

Toxicity and Metabolism: this compound may hydrolyze to release benzyl alcohol, which is metabolized to hippuric acid in humans but has been associated with respiratory and dermal toxicity in high doses . Methyl 2-bromo-4-phenylbutanoate’s phenyl group might lead to bioaccumulation concerns, though specific toxicological data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.